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Compound of Interest

Compound Name:
Ethyl 2,4-dihydroxy-6-

methylnicotinate

Cat. No.: B048011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
2,4-dihydroxy-6-methylnicotinate, a key building block in the synthesis of various

pharmaceutical compounds. While a complete set of experimentally validated data from a

single source is not readily available in the reviewed literature, this document compiles

predicted spectroscopic information and outlines detailed experimental protocols for the

acquisition of such data. This guide is intended to serve as a valuable resource for researchers

working with this compound, facilitating its identification, characterization, and use in drug

discovery and development.

Molecular Structure and Properties
IUPAC Name: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS Number: 70254-52-3

Molecular Formula: C₉H₁₁NO₄

Molecular Weight: 197.19 g/mol

Appearance: White to off-white crystalline powder.
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Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Ethyl 2,4-dihydroxy-6-methylnicotinate. These

predictions are based on established principles of spectroscopy and analysis of similar

structures.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule.

Protons
Predicted Chemical
Shift (δ) [ppm]

Multiplicity
Coupling Constant
(J) [Hz]

-CH₃ (ring) ~2.3 Singlet -

-OCH₂CH₃ ~4.3 Quartet ~7.1

-OCH₂CH₃ ~1.3 Triplet ~7.1

-OH Variable Broad Singlet -

Pyridine H ~5.9 Singlet -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.
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Carbon Atom Predicted Chemical Shift (δ) [ppm]

C=O (Ester) 168-172

C2, C4 160-165

C6 155-160

C3 100-105

C5 95-100

-OCH₂CH₃ ~61

-CH₃ (ring) ~20

-OCH₂CH₃ ~14

IR (Infrared) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule.

Functional Group Predicted Absorption Range [cm⁻¹]

O-H stretch (H-bonded) 3200-3500 (broad)

C-H stretch (sp³) 2850-3000

C=O stretch (Ester) 1700-1730

C=C, C=N stretch (Aromatic) 1550-1650

C-O stretch 1000-1300

MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Ion Predicted m/z

[M]+• 197

[M-CH₂CH₃]+ 168

[M-OCH₂CH₃]+ 152

[M-COOCH₂CH₃]+ 124

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are based on standard practices for the analysis of organic compounds and can be

adapted for Ethyl 2,4-dihydroxy-6-methylnicotinate.

NMR Spectroscopy Protocol
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation:

Accurately weigh 5-10 mg of Ethyl 2,4-dihydroxy-6-methylnicotinate.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: -2 to 16 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b048011?utm_src=pdf-body
https://www.benchchem.com/product/b048011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: -10 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52

ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to the

sample spectrum.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum.

Perform baseline correction if necessary.

Label the major absorption peaks.

Mass Spectrometry Protocol
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF)

analyzer, coupled with an appropriate ionization source such as electrospray ionization (ESI) or

electron ionization (EI).

Sample Preparation (for ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like

methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

Ionization Mode: Positive and/or negative ion mode.

Capillary Voltage: 3-4 kV.

Drying Gas Flow: 5-10 L/min.
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Drying Gas Temperature: 200-300 °C.

Mass Range: m/z 50-500.

Data Processing:

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Ethyl 2,4-dihydroxy-6-methylnicotinate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Ethyl
2,4-dihydroxy-6-methylnicotinate.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2,4-dihydroxy-6-
methylnicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048011#spectroscopic-data-nmr-ir-ms-for-ethyl-2-4-
dihydroxy-6-methylnicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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